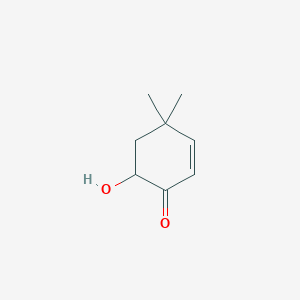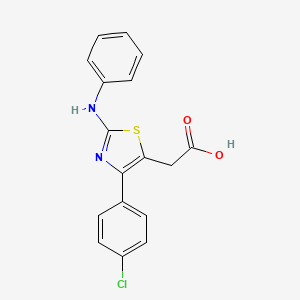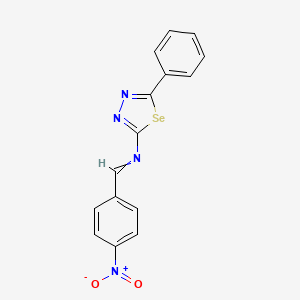![molecular formula C18H34NNaO7S B14670238 Butanoic acid, 4-[(2-hydroxyethyl)amino]-4-oxosulfo-, 1-dodecyl ester, monosodium salt CAS No. 41588-58-3](/img/structure/B14670238.png)
Butanoic acid, 4-[(2-hydroxyethyl)amino]-4-oxosulfo-, 1-dodecyl ester, monosodium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Butanoic acid, 4-[(2-hydroxyethyl)amino]-4-oxosulfo-, 1-dodecyl ester, monosodium salt is a complex organic compound with a variety of functional groups, including a sulfonic acid ester, an amino group, and a hydroxyethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 4-[(2-hydroxyethyl)amino]-4-oxosulfo-, 1-dodecyl ester, monosodium salt typically involves multiple steps. One common route includes the esterification of butanoic acid with 1-dodecanol, followed by the introduction of the sulfonic acid group through sulfonation reactions. The amino and hydroxyethyl groups are then introduced via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale esterification and sulfonation processes. These methods are optimized for high yield and purity, utilizing catalysts and controlled reaction conditions to ensure efficient production.
化学反应分析
Types of Reactions
Butanoic acid, 4-[(2-hydroxyethyl)amino]-4-oxosulfo-, 1-dodecyl ester, monosodium salt can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The sulfonic acid ester can be reduced to form sulfonic acids or sulfides.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming new amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions include various derivatives of butanoic acid, such as sulfonic acids, aldehydes, and amine derivatives, depending on the specific reaction conditions and reagents used.
科学研究应用
Butanoic acid, 4-[(2-hydroxyethyl)amino]-4-oxosulfo-, 1-dodecyl ester, monosodium salt has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and polymers.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing into its potential therapeutic applications, such as drug delivery systems and as a precursor for active pharmaceutical ingredients.
Industry: It is used in the formulation of surfactants, detergents, and emulsifiers due to its amphiphilic nature.
作用机制
The mechanism of action of butanoic acid, 4-[(2-hydroxyethyl)amino]-4-oxosulfo-, 1-dodecyl ester, monosodium salt involves its interaction with various molecular targets and pathways. The sulfonic acid ester group can interact with proteins and enzymes, potentially inhibiting their activity. The amino and hydroxyethyl groups can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function and stability.
相似化合物的比较
Similar Compounds
4-Aminobutanoic acid: Similar in structure but lacks the sulfonic acid ester and dodecyl ester groups.
4-[(2-Hydroxyethyl)amino]butanoic acid: Similar but does not contain the sulfonic acid ester group.
Butanoic acid, 4-[ethyl(2-hydroxyethyl)amino]-: Similar but with different alkyl groups.
Uniqueness
Butanoic acid, 4-[(2-hydroxyethyl)amino]-4-oxosulfo-, 1-dodecyl ester, monosodium salt is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its amphiphilic nature makes it particularly useful in applications requiring both hydrophilic and hydrophobic interactions.
属性
CAS 编号 |
41588-58-3 |
|---|---|
分子式 |
C18H34NNaO7S |
分子量 |
431.5 g/mol |
IUPAC 名称 |
sodium;4-dodecoxy-N-(2-hydroxyethyl)-4-oxo-3-sulfobutanimidate |
InChI |
InChI=1S/C18H35NO7S.Na/c1-2-3-4-5-6-7-8-9-10-11-14-26-18(22)16(27(23,24)25)15-17(21)19-12-13-20;/h16,20H,2-15H2,1H3,(H,19,21)(H,23,24,25);/q;+1/p-1 |
InChI 键 |
IRCGYXDPGIAJEK-UHFFFAOYSA-M |
规范 SMILES |
CCCCCCCCCCCCOC(=O)C(CC(=NCCO)[O-])S(=O)(=O)O.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


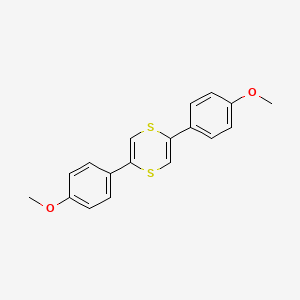
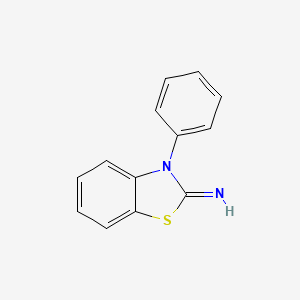
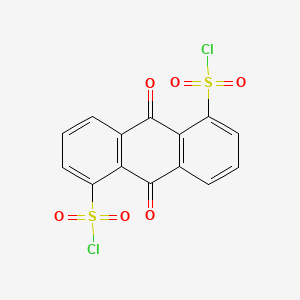
![4,6-Dichloro-5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidin-2-amine](/img/structure/B14670168.png)
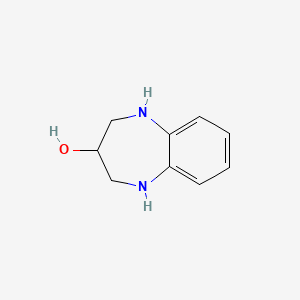

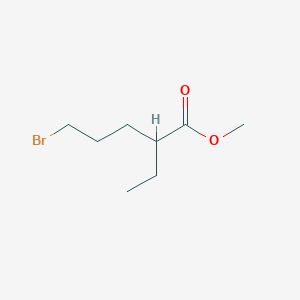

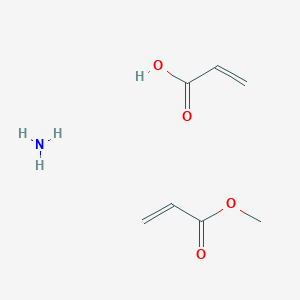
![[2,2-Bis(trifluoromethyl)-1,3-dioxolan-4-yl]methanol;carbamic acid](/img/structure/B14670192.png)

